pep2-EVKI acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

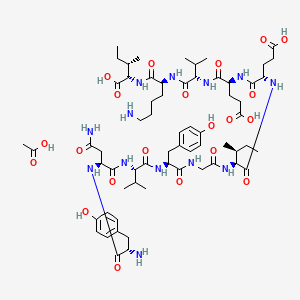

Pep2-EVKI acetate is a cell-permeable peptide that interferes with the interaction between protein interacting with C-kinase (PICK1) and GluR2 AMPA receptor subunits . This compound is primarily used in neuroscience research to study the regulation of synaptic strength and AMPA receptor subunit composition .

准备方法

Synthetic Routes and Reaction Conditions

Pep2-EVKI acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

化学反应分析

Types of Reactions

Pep2-EVKI acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: Used in SPPS to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Protecting Groups: Used to protect functional groups during synthesis. Examples include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).

Cleavage Reagents: Used to remove the peptide from the resin.

Major Products

科学研究应用

Pep2-EVKI acetate is widely used in neuroscience research to study the regulation of synaptic strength and AMPA receptor subunit composition. It selectively blocks PICK1 interactions, which has been shown to affect synaptic AMPAR function . This compound is also used to investigate the mechanisms underlying cocaine-induced reinstatement of drug-seeking behavior .

作用机制

Pep2-EVKI acetate exerts its effects by selectively disrupting the binding of the AMPA receptor subunit GluA2 to PICK1 at the C-terminal PDZ site . This disruption prevents the internalization of AMPARs, thereby affecting synaptic strength and plasticity . The molecular targets involved include the GluA2 subunit of AMPAR and the PICK1 protein .

相似化合物的比较

Similar Compounds

Pep2-SVKI: Contains the type II C-terminal PDZ-binding motif of GluR2 and prevents PDZ protein interactions with GluR2.

Pep2-SVKE: A control peptide that does not block PDZ protein interactions.

Uniqueness

Pep2-EVKI acetate is unique in its selective disruption of PICK1 interactions without affecting the binding of GluA2 to other proteins such as GRIP or ABP . This specificity makes it a valuable tool for studying the role of PICK1 in synaptic plasticity and drug addiction .

属性

分子式 |

C64H99N13O21 |

|---|---|

分子量 |

1386.5 g/mol |

IUPAC 名称 |

acetic acid;(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C62H95N13O19.C2H4O2/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35;1-2(3)4/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94);1H3,(H,3,4)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-;/m0./s1 |

InChI 键 |

WTADNYHHPBHEHC-CFRYKBPSSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |

规范 SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)

![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)

![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)